4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by its chloro, methoxyethyl, and trifluoromethyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N-(2-methoxyethyl)benzamide
3-(Trifluoromethyl)benzenesulfonamide
4-Chloro-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness: 4-Chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its chloro, methoxyethyl, and trifluoromethyl groups, which confer distinct chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO3S/c1-18-5-4-15-19(16,17)7-2-3-9(11)8(6-7)10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKGWVZFBLQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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